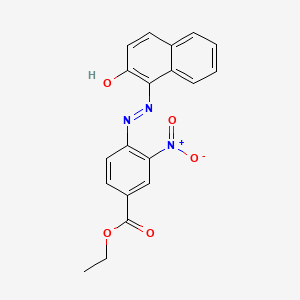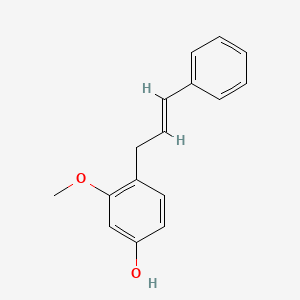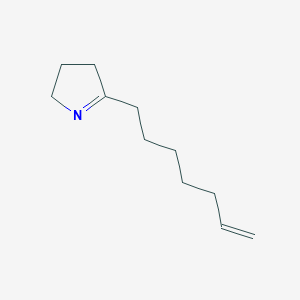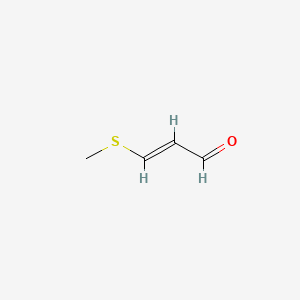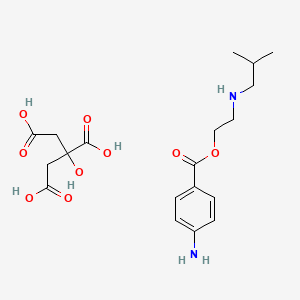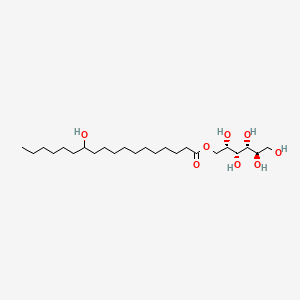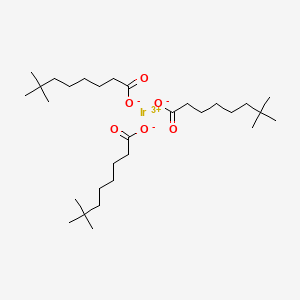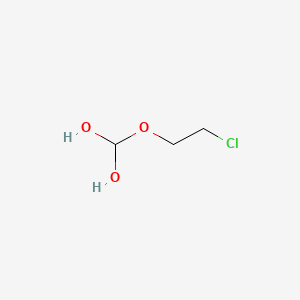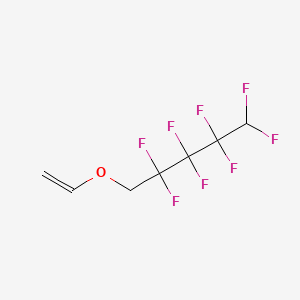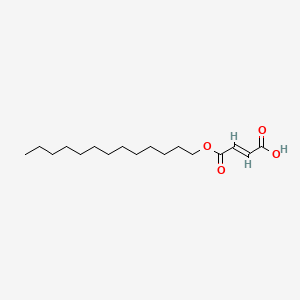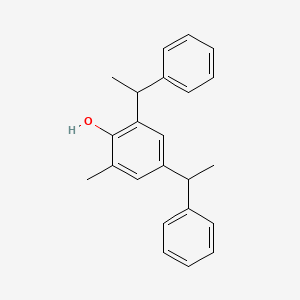
4,6-Bis(1-phenylethyl)-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(1-phenylethyl)-o-cresol is a chemical compound known for its unique structure and properties It is a derivative of cresol, featuring two phenylethyl groups attached to the 4 and 6 positions of the o-cresol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-o-cresol typically involves the alkylation of o-cresol with phenylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(1-phenylethyl)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
4,6-Bis(1-phenylethyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is explored in studies related to enzyme inhibition and receptor binding.
Medicine: Research investigates its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(1-phenylethyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Known for its stabilizing properties in polymers.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
Uniqueness: 4,6-Bis(1-phenylethyl)-o-cresol stands out due to its unique structure, which imparts distinct chemical and physical properties. Its dual phenylethyl groups enhance its reactivity and binding capabilities, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
40590-42-9 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-methyl-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)15-22(23(16)24)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
Clave InChI |
HTOURGWUDSSDPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


